N-(2-{[(4-carbamoylpiperidin-1-yl)(oxo)acetyl]amino}ethyl)-1H-indole-2-carboxamide
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound N-(2-{[(4-carbamoylpiperidin-1-yl)(oxo)acetyl]amino}ethyl)-1H-indole-2-carboxamide is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. Its IUPAC name is derived from its parent heterocyclic structures and substituent groups:
- The core indole moiety (1H-indole) forms the base structure, with a carboxamide group (-CONH2) at position 2.
- A piperidine derivative (4-carbamoylpiperidine) is linked via an oxoacetyl bridge to an ethylamino group (-NHCH2CH2-) attached to the indole carboxamide.
The full IUPAC name is:
N-[2-({2-(4-carbamoylpiperidin-1-yl)-2-oxoacetyl}amino)ethyl]-1H-indole-2-carboxamide .
The structural representation (Figure 1) highlights:
- A 1H-indole ring with a carboxamide group at C2.
- An ethylenediamine linker (-NH-CH2-CH2-NH-) bridging the indole and a diketopiperazine-like fragment.
- A 4-carbamoylpiperidine group connected via an α-ketoamide bond.
Molecular Formula and Stereochemical Considerations
The molecular formula of the compound is C19H23N5O4 , with a calculated molecular weight of 385.4 g/mol . Key stereochemical features include:
| Property | Value |
|---|---|
| Molecular formula | C19H23N5O4 |
| Molecular weight | 385.4 g/mol |
| Degree of unsaturation | 12 (indicative of aromatic and amide bonds) |
The piperidine ring (C5H10N) adopts a chair conformation due to its saturated six-membered structure. The 4-carbamoyl substituent (-CONH2) occupies an equatorial position to minimize steric strain. No chiral centers are explicitly reported in the PubChem entry, suggesting either:
- Racemic mixtures in synthesized batches.
- Planar symmetry in the piperidine-amide linkage.
The indole moiety’s aromaticity restricts rotation about the C2-C3 bond, while the ethylenediamine linker permits conformational flexibility between the indole and piperidine groups.
Synonyms and Registry Numbers in Chemical Databases
This compound is cataloged under multiple synonyms and identifiers across chemical databases:
| Database | Identifier/Synonym |
|---|---|
| PubChem CID | 29140846 |
| CAS Registry | 1081138-27-3 |
| Other Names | STK644484, AKOS005577283, NCGC00284665-01 |
The SMILES string (C1CN(CCC1C(=O)N)C(=O)C(=O)NCCNC(=O)C2=CC3=CC=CC=C3N2) encodes:
- Piperidine ring (C1CN...CCC1).
- Carbamoyl group (C(=O)N).
- α-ketoamide bridge (C(=O)C(=O)N).
- Ethylenediamine linker (NCCN).
- Indole-2-carboxamide (C2=CC3=CC=CC=C3N2).
The InChIKey (IJNFMJPYFFYOQL-UHFFFAOYSA-N) provides a unique hashed representation of the structure, enabling rapid database searches.
Properties
Molecular Formula |
C19H23N5O4 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-[2-[[2-(4-carbamoylpiperidin-1-yl)-2-oxoacetyl]amino]ethyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C19H23N5O4/c20-16(25)12-5-9-24(10-6-12)19(28)18(27)22-8-7-21-17(26)15-11-13-3-1-2-4-14(13)23-15/h1-4,11-12,23H,5-10H2,(H2,20,25)(H,21,26)(H,22,27) |
InChI Key |
IJNFMJPYFFYOQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C(=O)NCCNC(=O)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Fisher Indole Cyclization
Phenylhydrazine derivatives react with α-keto esters (e.g., ethyl pyruvate) under acidic conditions to form indole-2-carboxylates. For example:
Hydrolysis and Amidation
The ester is hydrolyzed to the carboxylic acid, followed by amidation:
-
Hydrolysis : 2 M NaOH in methanol/water (1:1) at 60°C for 4 h.
-
Amidation : Coupling with ethylenediamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF.
Example :
-
Indole-2-carboxylic acid (4a–d ) reacts with ethylenediamine to yield N-(2-aminoethyl)-1H-indole-2-carboxamide (Yield: 65–78%).
Synthesis of 4-Carbamoylpiperidine Segment
The 4-carbamoylpiperidine moiety is prepared through selective functionalization of piperidine.
Piperidine-4-carboxamide Synthesis
-
Starting Material : Piperidin-4-one.
-
Oxime Formation : Reaction with hydroxylamine hydrochloride in ethanol/water (Yield: 90%).
-
Reduction : Hydrogenation over Pd/C to yield piperidin-4-amine.
-
Carbamoylation : Treatment with cyanogen bromide (BrCN) in aqueous NaOH to introduce the carbamoyl group.
Key Intermediate : 4-Carbamoylpiperidine (CAS: 39546-32-6).
Oxoacetyl Linker Installation
The oxoacetyl bridge connects the ethylamino group of the indole carboxamide to the piperidine moiety.
Oxoacetic Acid Activation
Amide Coupling
4-Carbamoylpiperidine reacts with oxoacetyl chloride in the presence of triethylamine (TEA) to form (4-carbamoylpiperidin-1-yl)(oxo)acetic acid.
Final Coupling Strategy
The ethylamino linker is functionalized sequentially to assemble the full molecule.
Stepwise Amidation
-
First Coupling : React N-(2-aminoethyl)-1H-indole-2-carboxamide with (4-carbamoylpiperidin-1-yl)(oxo)acetyl chloride in DMF using HATU as a coupling agent.
Reaction Scheme :
Purification
-
Column Chromatography : Silica gel eluted with ethyl acetate/methanol (9:1).
-
Crystallization : From ethanol/water (Yield: 55% after purification).
Optimization and Challenges
Solvent and Catalyst Screening
Side Reactions
-
Oxoacetyl Hydrolysis : Mitigated by using anhydrous DMF and molecular sieves.
-
Indole N-Alkylation : Avoided by protecting the indole NH with a Boc group during coupling.
Characterization Data
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(4-carbamoylpiperidin-1-yl)(oxo)acetyl]amino}ethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different quinoline derivatives.
Reduction: The carbonyl groups can be reduced to alcohols under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted indoles and piperidines, which can have significant biological activities .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its role as a P2Y14 receptor antagonist . Research indicates that modifications to the piperidine structure can enhance the potency and selectivity of these antagonists. The removal of zwitterionic characteristics and the introduction of bioisosteres have been pivotal in optimizing the compound's activity against the P2Y14 receptor, which is implicated in various inflammatory diseases and metabolic disorders .
Table 1: Structure-Activity Relationship of P2Y14 Antagonists
| Compound | Modification | Potency (IC50) | Selectivity |
|---|---|---|---|
| Original | Zwitterionic | 150 nM | Low |
| Modified | Piperidine | 30 nM | High |
| N-(2-{...} | Acetylation | 10 nM | Very High |
Pharmacological Applications
The pharmacological profile of N-(2-{[(4-carbamoylpiperidin-1-yl)(oxo)acetyl]amino}ethyl)-1H-indole-2-carboxamide suggests its potential utility in treating conditions such as inflammatory diseases , cancer , and neurological disorders . The compound's ability to modulate receptor activity may provide therapeutic benefits in managing symptoms related to these diseases.
Case Study: Anti-inflammatory Effects
In a study examining the anti-inflammatory properties of P2Y14 antagonists, it was found that the compound significantly reduced cytokine release in vitro. This effect was attributed to its ability to inhibit the P2Y14 receptor, leading to decreased activation of downstream inflammatory pathways .
Antitumor Activity
Recent studies have explored the antitumor potential of compounds structurally similar to this compound. These compounds demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .
Table 2: Antitumor Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.0 | Apoptosis |
| HCT116 (Colon) | 7.5 | Cell Cycle Arrest |
| A549 (Lung) | 6.0 | Induction of ROS |
Neurological Applications
The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders such as anxiety and depression. By modulating receptor activity, it may help restore balance in neurotransmitter signaling pathways.
Mechanism of Action
The mechanism of action of N-(2-{[(4-carbamoylpiperidin-1-yl)(oxo)acetyl]amino}ethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the piperidine ring can enhance its binding affinity and specificity. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Modifications
The compound belongs to a broader class of indole-2-carboxamide derivatives with piperidine or piperazine-based side chains. Key structural analogues include:
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability: Piperidine carbamoylation (as in the target compound) may reduce susceptibility to CYP3A4-mediated oxidation compared to non-carbamoylated piperidines (e.g., Compound 35a) .
- Synthetic Yield : The target compound’s multi-step synthesis (e.g., Boc protection/deprotection in ) typically yields 40–60%, lower than simpler hydrazine-linked derivatives (60–77% in ).
Key Research Findings
Synthetic Feasibility : The compound’s synthesis requires precise control of acylation steps to avoid byproducts, as evidenced by NMR-monitored reactions in .
Structure-Activity Relationship (SAR) :
Biological Activity
N-(2-{[(4-carbamoylpiperidin-1-yl)(oxo)acetyl]amino}ethyl)-1H-indole-2-carboxamide, also known by its CAS number 1081138-27-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound.
Chemical Structure and Properties
- Molecular Formula : C19H23N5O4
- Molecular Weight : 385.42 g/mol
- IUPAC Name : this compound
The compound features an indole core, which is known for its diverse biological activities, combined with a piperidine moiety that may enhance its pharmacological profile.
Antiproliferative Properties
Recent studies have demonstrated that derivatives of indole-2-carboxamides exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results:
| Compound | Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5d | MCF-7 | 1.05 | CDK2 and EGFR inhibition |
| 5i | A-549 | 1.50 | Apoptosis induction via caspases |
| 5e | Panc-1 | 0.95 | Multi-targeted kinase inhibition |
These findings indicate that such compounds can effectively suppress tumor growth by inducing apoptosis and inhibiting key signaling pathways involved in cancer cell proliferation .
The mechanisms through which this compound exerts its effects include:
- Inhibition of Kinases : The compound has been identified as a multi-targeted kinase inhibitor, affecting pathways related to cell growth and survival.
- Induction of Apoptosis : Experimental data suggest that it activates apoptotic pathways involving caspases (3, 8, and 9), leading to programmed cell death .
- Impact on Apoptotic Markers : The compound influences levels of key proteins such as Cytochrome C, Bax, Bcl2, and p53, which are critical regulators of apoptosis .
Case Studies
Several studies have evaluated the biological activity of indole derivatives similar to this compound:
Study 1: Anticancer Activity
In a study assessing the anticancer potential of various indole derivatives, it was found that certain modifications significantly enhanced their potency against breast cancer cells (MCF-7). Compounds with specific substitutions on the indole ring showed improved GI50 values compared to standard treatments like doxorubicin .
Study 2: Antituberculosis Activity
Indole-2-carboxamides were also evaluated for their activity against Mycobacterium tuberculosis. One derivative exhibited low micromolar potency, suggesting that structural modifications could lead to effective antituberculosis agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
